Rosiglitazone hydrochloride
Overview
Description
Rosiglitazone hydrochloride is a thiazolidinedione class compound primarily used as an anti-diabetic drug. It is marketed under the trade name Avandia and is used to improve glycemic control in adults with type 2 diabetes mellitus. The compound works by increasing the sensitivity of cells to insulin, thereby helping to control blood sugar levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosiglitazone hydrochloride involves a five-step process starting from commercially available materials such as 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione. The sequential reaction steps include cyclization, alkylation, etherification, condensation, and reduction. Optimal yields for each step are 90%, 99%, 59%, 75%, and 91%, respectively .
Industrial Production Methods
For industrial purposes, the synthesis of this compound is optimized to be economical and convenient. The process avoids the use of column chromatography in the last three steps and employs water as a green solvent. The overall yield based on the starting material 2-chloropyridine is approximately 40% .
Chemical Reactions Analysis
Types of Reactions
Rosiglitazone hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various acids and bases for substitution reactions. The conditions often involve aqueous solutions and controlled temperatures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include intermediates that are further processed to yield the final this compound compound .
Scientific Research Applications
Rosiglitazone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying thiazolidinedione chemistry and its derivatives.
Biology: Investigated for its effects on cellular processes, including insulin sensitivity and anti-inflammatory properties.
Medicine: Primarily used to manage type 2 diabetes mellitus.
Industry: Utilized in the pharmaceutical industry for the production of anti-diabetic medications.
Mechanism of Action
Rosiglitazone hydrochloride acts as a highly selective and potent agonist at peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This activation influences the production of gene products involved in glucose and lipid metabolism. The compound improves target cell response to insulin without increasing pancreatic insulin secretion .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another thiazolidinedione used to manage type 2 diabetes. It also acts on PPARγ but has a different safety profile.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
Uniqueness
Rosiglitazone hydrochloride is unique in its specific activation of PPARγ and its potent effects on insulin sensitivity. Unlike pioglitazone, it has been associated with cardiovascular risks, which has influenced its usage and regulatory status .
Properties
IUPAC Name |
5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSCTTPDKURIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432078 | |
Record name | Rosiglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302543-62-0 | |
Record name | Rosiglitazone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosiglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROSIGLITAZONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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